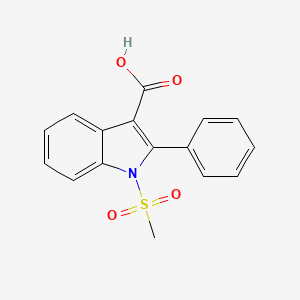
Antihypertensive agent 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It demonstrates significant antihypertensive activity, particularly in spontaneously hypertensive rats . This compound is part of a broader class of medications designed to manage hypertension by targeting specific pathways involved in blood pressure regulation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antihypertensive agent 3 involves several steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:
Scaling up reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and quality.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets all required specifications.
化学反应分析
Types of Reactions: Antihypertensive agent 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Antihypertensive agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Explored for its antihypertensive properties and potential use in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
Antihypertensive agent 3 can be compared with other similar compounds, such as:
Angiotensin-converting enzyme inhibitors: These compounds inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure.
Calcium channel blockers: These agents prevent calcium from entering cells of the heart and blood vessel walls, leading to lower blood pressure.
Beta-blockers: These compounds reduce blood pressure by blocking the effects of adrenaline on the heart and blood vessels.
Uniqueness: this compound is unique in its selective antagonism of angiotensin II receptor 1, which provides a targeted approach to managing hypertension with potentially fewer side effects compared to other classes of antihypertensive drugs .
相似化合物的比较
Losartan: An angiotensin II receptor antagonist.
Amlodipine: A calcium channel blocker.
Metoprolol: A beta-blocker.
属性
分子式 |
C16H13NO4S |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
1-methylsulfonyl-2-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO4S/c1-22(20,21)17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) |
InChI 键 |
ZRTVRAYBACXTOR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



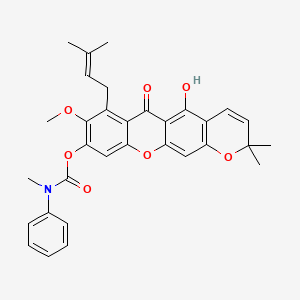
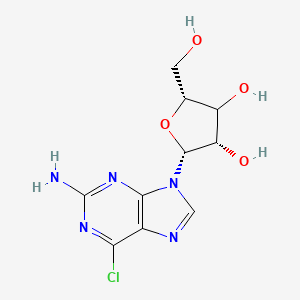
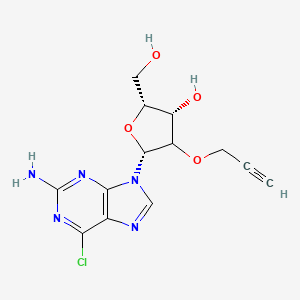
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
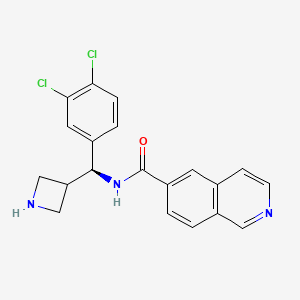
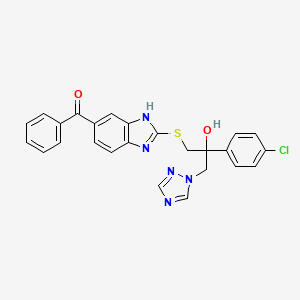

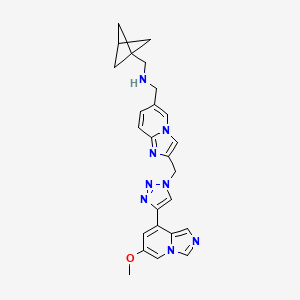
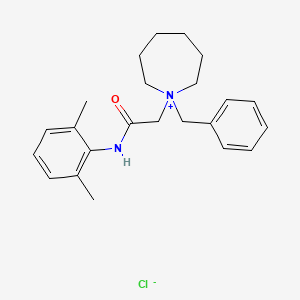
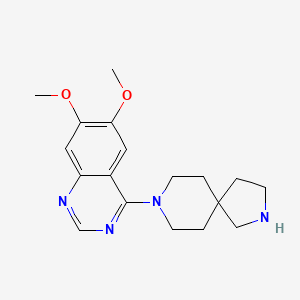
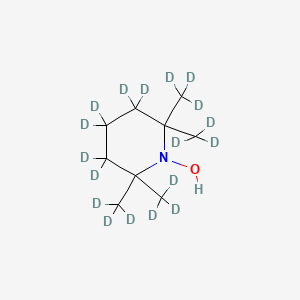

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
